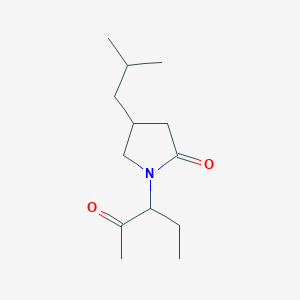
4-(5-Nitropent-4-en-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl is a specialized chemical compound with a unique molecular structure. This compound is characterized by the presence of a nitro group attached to a pentenyl chain, which is further connected to a biphenyl moiety. The compound’s distinct structure makes it a valuable asset in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of a pentenyl precursor, followed by coupling with a biphenyl derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the pentenyl chain.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Nitropent-4-en-2-yl)benzene: Shares a similar pentenyl chain with a nitro group but lacks the biphenyl moiety.
4-nitro-2-pent-4-ynoxyaniline: Contains a nitro group and a pentynyl chain but differs in the presence of an aniline group.
(5-Nitropent-4-en-2-yl)cyclopropane: Features a cyclopropane ring instead of a biphenyl moiety.
Uniqueness
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl is unique due to its combination of a nitro-substituted pentenyl chain and a biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
915312-43-5 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-(5-nitropent-4-en-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C17H17NO2/c1-14(6-5-13-18(19)20)15-9-11-17(12-10-15)16-7-3-2-4-8-16/h2-5,7-14H,6H2,1H3 |
Clé InChI |
FUQSUYWWJWYGTD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C[N+](=O)[O-])C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


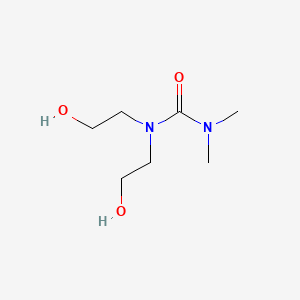
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
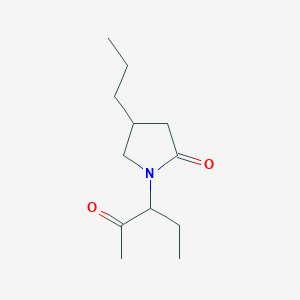

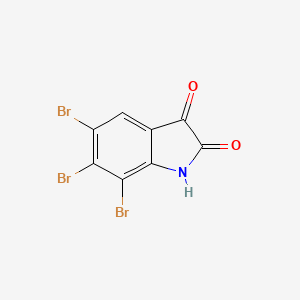
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)
![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)
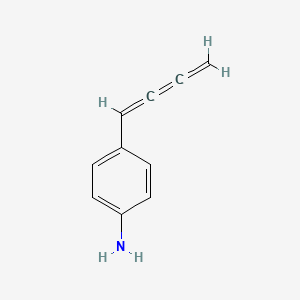
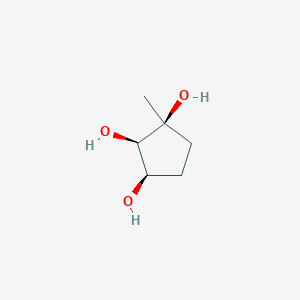
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
